![molecular formula C21H15N3O2S B2992015 N-(3-carbamoylthiophen-2-yl)-2-phenylquinoline-4-carboxamide CAS No. 713119-40-5](/img/structure/B2992015.png)
N-(3-carbamoylthiophen-2-yl)-2-phenylquinoline-4-carboxamide
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Description
N-(3-carbamoylthiophen-2-yl)-2-phenylquinoline-4-carboxamide, also known as CTQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTQ belongs to the class of quinoline-based compounds, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Antimicrobial Agents : N-(3-carbamoylthiophen-2-yl)-2-phenylquinoline-4-carboxamide derivatives have shown potential as antimicrobial agents. A study by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds screened for in vitro antibacterial and antifungal activities, revealing significant activity against various bacteria and fungi (Desai, Dodiya, & Shihora, 2011).
Synthesis and Antimicrobial Screening : Rajput and Sharma (2021) discussed the synthesis, characterization, and antimicrobial screening of N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides, indicating moderate to excellent activities against different strains (Rajput & Sharma, 2021).
Anticancer Applications
Antitumor Agents : The phenyl-substituted derivatives of N-(3-carbamoylthiophen-2-yl)-2-phenylquinoline-4-carboxamide have been evaluated for in vivo antitumor activity. Atwell, Baguley, and Denny (1989) found that several compounds showed good solid tumor activity, indicating their potential as minimal DNA-intercalating antitumor agents (Atwell, Baguley, & Denny, 1989).
Interaction with DNA
DNA-Intercalating Agents : Atwell, Bos, Baguley, and Denny (1988) synthesized isomeric phenylquinoline-8-carboxamides and evaluated them as antitumor agents. The study showed that isomers intercalating with DNA displayed in vivo antitumor activity, highlighting the significance of DNA interaction in their mechanism of action (Atwell, Bos, Baguley, & Denny, 1988).
properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c22-19(25)15-10-11-27-21(15)24-20(26)16-12-18(13-6-2-1-3-7-13)23-17-9-5-4-8-14(16)17/h1-12H,(H2,22,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOPALBVSHCXLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CS4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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